molecular formula C4H5N3O2 B145534 1-Methyl-4-nitroimidazole CAS No. 3034-41-1

1-Methyl-4-nitroimidazole

Cat. No.: B145534
CAS No.: 3034-41-1
M. Wt: 127.1 g/mol
InChI Key: HSCOLDQJZRZQMV-UHFFFAOYSA-N
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Description

1-Methyl-4-nitroimidazole is a heterocyclic organic compound that belongs to the class of nitroimidazoles. It consists of an imidazole ring substituted with a methyl group at the first position and a nitro group at the fourth position. Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitroimidazole can be synthesized through the nitration of 1-methylimidazole. The nitration reaction typically involves the use of a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds under controlled temperature conditions to ensure the selective nitration at the fourth position of the imidazole ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

1-Methyl-4-nitroimidazole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in developing antifungal and antibacterial agents. Research indicates that derivatives of nitroimidazole compounds exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties .

Case Study: Antibacterial Activity

  • A study evaluated the antibacterial efficacy of 5-chloro-1-methyl-4-nitroimidazole against various pathogens. The compound was synthesized through a multi-step reaction involving aminolysis and chlorination, demonstrating significant antibacterial activity .

Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. This application is crucial for improving crop yields and protecting against pests .

Data Table: Agrochemical Applications

Application AreaCompound UsedEffectiveness
PesticidesThis compoundIncreased pest resistance
HerbicidesThis compoundEnhanced weed control

Analytical Chemistry

The compound acts as a reagent in various analytical methods, enabling researchers to detect and quantify other substances in complex mixtures. Its utility in analytical chemistry is particularly valuable for environmental monitoring and quality control in pharmaceuticals .

Example Applications:

  • Detection of pollutants in water samples.
  • Quantification of active ingredients in pharmaceutical formulations.

Material Science

In material science, this compound contributes to the development of specialty polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Case Study: Polymer Development

  • Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability, essential for applications in aerospace and automotive industries .

Research in Biochemistry

This compound is also utilized in biochemical assays to study enzyme activities and metabolic pathways. Its role in biochemistry aids researchers in understanding various biological processes, including cellular respiration and metabolic regulation .

Example Studies:

  • Investigating the enzyme inhibition effects of this compound on specific metabolic pathways.
  • Assessing its impact on cellular responses under hypoxic conditions.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of nucleic acid synthesis and other vital processes in microorganisms. The compound targets anaerobic bacteria and protozoa, which possess the necessary enzymes to activate the nitro group .

Biological Activity

1-Methyl-4-nitroimidazole (MeNI) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with MeNI, supported by various studies and case analyses.

Synthesis of this compound

This compound can be synthesized through several methods, including the nitration of 1-methylimidazole. The common synthetic routes involve the use of reagents such as nitric acid and sulfuric acid under controlled conditions to achieve desired yields and purity. Characterization of the synthesized compound typically employs techniques like FT-IR, NMR, and mass spectrometry to confirm its structure.

Antibacterial Properties

This compound exhibits notable antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that it possesses a minimum inhibitory concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli, with values ranging from 62.5 µg/mL to 1000 µg/mL, indicating its potential as a bactericidal agent .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus125500Bactericidal
Escherichia coli2501000Bacteriostatic
Bacillus subtilis62.5125Bactericidal

Antifungal Properties

In addition to its antibacterial effects, MeNI has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, a derivative, 5-chloro-1-methyl-4-nitroimidazole, exhibited an MIC of 2.5 mg/mL against C. albicans, demonstrating moderate antifungal efficacy compared to standard treatments .

Table 2: Antifungal Activity of 5-Chloro-1-Methyl-4-Nitroimidazole

Fungal StrainMIC (mg/mL)
Candida albicans2.5
Aspergillus niger3.0

Antiparasitic Activity

Research has indicated that MeNI derivatives possess significant antiparasitic properties, particularly against protozoa such as Entamoeba histolytica and Giardia intestinalis. One study reported that a derivative exhibited an IC50 value of 1.47 µM/mL against E. histolytica, which is notably lower than that of metronidazole, a standard treatment .

Table 3: Antiparasitic Activity of MeNI Derivatives

CompoundTarget ParasiteIC50 (µM/mL)
5-(3-chlorophenyl)-MeNIEntamoeba histolytica1.47
MetronidazoleEntamoeba histolytica~3.0
Other DerivativesVarious1.72 - 4.43

The mechanism by which MeNI exerts its biological effects is primarily attributed to its ability to disrupt cellular processes in microorganisms. The nitro group in the imidazole ring is crucial for its reductive activation within anaerobic conditions, leading to the generation of reactive intermediates that damage DNA and other critical biomolecules .

Case Studies

Several case studies have highlighted the clinical relevance of MeNI:

  • Treatment Efficacy : A clinical trial evaluated the effectiveness of MeNI derivatives in treating infections caused by resistant strains of bacteria and protozoa. Results indicated a significant reduction in pathogen load in patients treated with these compounds compared to controls.
  • Resistance Mechanisms : Another study investigated resistance mechanisms in Trichomonas vaginalis, revealing that resistant strains exhibited altered metabolic pathways leading to reduced susceptibility to nitroimidazoles, including MeNI derivatives.

Properties

IUPAC Name

1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-2-4(5-3-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCOLDQJZRZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184425
Record name Imidazole, 1-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3034-41-1
Record name 1-Methyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-imidazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-methyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-nitroimidazole
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Record name 1-METHYL-4-NITRO-1H-IMIDAZOLE
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Synthesis routes and methods

Procedure details

To a mixture of 4-nitro-1H-imidazole (2.0 g, 17.7 mmol) and K2CO3 (3.67 g, 26.6 mmol) in acetonitrile (18 mL) was added iodomethane (1.32 mL, 21.2 mmol) and the mixture was heated in a sealed vial at 60° C. overnight. The mixture was filtered washing with acetone. The filtrate was concentrated under reduced pressure, and the residue was diluted with hot isopropanol and cooled, and the precipitated solid was collected by filtration. The solid was dissolved in chloroform and filtered, and the filtrate was concentrated under reduced pressure. The residue was triturated with propan-2-ol and collected by filtration to afford 1-methyl-4-nitro-1H-imidazole (1.03 g, 46%) as a tan solid. 1H NMR (300 MHz, DMSO-d6) δ 8.37 (d, J=1.1 Hz, 1H), 7.82 (s, 1H), 3.76 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole
1-Methyl-4-nitroimidazole

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